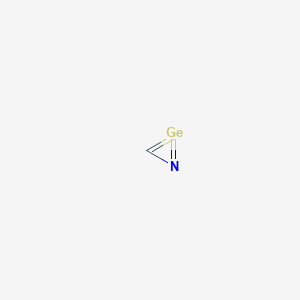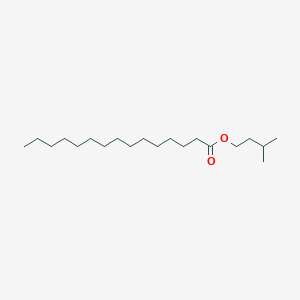
11-Bromoundecyl 8-bromooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Bromoundecyl 8-bromooctanoate is an organic compound with the molecular formula C19H36Br2O2 It is a brominated ester, which means it contains bromine atoms attached to an alkyl chain and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Bromoundecyl 8-bromooctanoate typically involves the esterification of 11-bromoundecanol with 8-bromooctanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 11-Bromoundecyl 8-bromooctanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The alkyl chains can be oxidized to form carboxylic acids or other oxygenated derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of 11-bromoundecanol and 8-bromooctanol.
Oxidation: Formation of 11-bromoundecanoic acid and 8-bromooctanoic acid.
Wissenschaftliche Forschungsanwendungen
11-Bromoundecyl 8-bromooctanoate has several applications in scientific research:
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Wirkmechanismus
The mechanism by which 11-Bromoundecyl 8-bromooctanoate exerts its effects is largely dependent on its chemical structure. The bromine atoms can participate in halogen bonding, which can influence molecular interactions and binding affinities. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in biochemical pathways. The amphiphilic nature of the compound allows it to interact with lipid bilayers and membrane proteins, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
11-Bromo-1-undecanol: A precursor in the synthesis of 11-Bromoundecyl 8-bromooctanoate.
8-Bromooctanoic acid: Another precursor used in the synthesis.
11-Bromoundecyl methacrylate: A related compound used in polymer chemistry.
Uniqueness: this compound is unique due to its dual bromination and ester functional group, which provides a versatile platform for further chemical modifications. Its amphiphilic nature makes it particularly useful in studies involving lipid interactions and membrane dynamics.
Eigenschaften
CAS-Nummer |
819883-38-0 |
|---|---|
Molekularformel |
C19H36Br2O2 |
Molekulargewicht |
456.3 g/mol |
IUPAC-Name |
11-bromoundecyl 8-bromooctanoate |
InChI |
InChI=1S/C19H36Br2O2/c20-16-12-8-4-2-1-3-5-10-14-18-23-19(22)15-11-7-6-9-13-17-21/h1-18H2 |
InChI-Schlüssel |
IAUPDMZVXQPHGB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCOC(=O)CCCCCCCBr)CCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-fluorophenyl)-](/img/structure/B12526405.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline](/img/structure/B12526436.png)

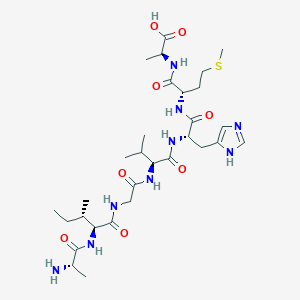
![Thieno[3,2-e][2,1,3]benzoselenadiazole](/img/structure/B12526461.png)

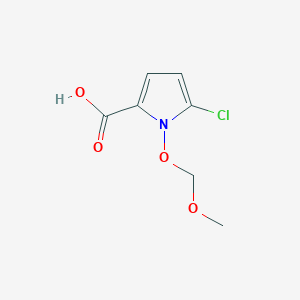
![2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile](/img/structure/B12526468.png)
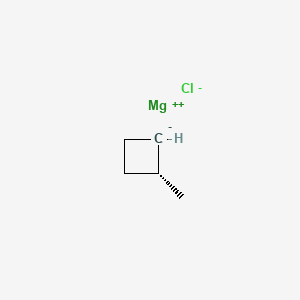
![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)
